![molecular formula C11H5F3N4O2S B604328 4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid CAS No. 1354752-43-4](/img/structure/B604328.png)
4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It has been synthesized and studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds has been achieved by cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent .Physical And Chemical Properties Analysis
The IR spectrum of a similar compound shows peaks at 1610 cm^-1 (C=N), 751 cm^-1 (C–S–C), 2914 cm^-1 (C–H arom), 1263 cm^-1 (N–N=C), and 1133 cm^-1 (C–F). The 1H NMR spectrum (CDCl3, 400 MHz) shows various peaks, indicating the presence of different types of hydrogen atoms .Applications De Recherche Scientifique
Organic Chemistry Synthesis
This compound plays a significant role in the field of organic chemistry, particularly in the synthesis of 3-trifluoromethyl-1,2,4-triazoles . A convenient approach for the construction of these pharmaceutically valuable compounds has been developed, which employs readily available starting materials . The multi-component reaction features broad substrate scope, high efficiency, and scalability, providing a facile and straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .
Pharmaceutical Applications
1,2,4-Triazoles, especially trifluoromethyl-substituted 1,2,4-triazoles, have found extensive applications in the field of pharmaceuticals . For instance, the commercial drug sitagliptin, a potent inhibitor of DPP-IV, is used as a new treatment for type II diabetes . Other trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Agrochemical Applications
Trifluoromethyl-substituted 1,2,4-triazoles are also used in the field of agrochemicals . The presence of the trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules .
Biological Applications
In biology, these compounds are used due to their broad-spectrum pharmaceutical activity . The method offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
Functional Materials
Trifluoromethyl-substituted 1,2,4-triazoles are used in the development of functional materials . The unique character of the fluorine atom significantly improves the properties of the parent molecules .
Ligand Chemistry
In ligand chemistry, these compounds are used due to their ability to form complexes with various metals . This property makes them useful in a variety of applications, including catalysis and materials science .
Antibacterial Activity
A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized . All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method . Some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Cytotoxic Activity
The synthesized molecules of this compound have shown cytotoxic activity against breast cancer cell lines . This opens up potential avenues for the development of new anticancer drugs .
Orientations Futures
The future directions for this compound could involve further exploration of its therapeutic potentials. For instance, similar compounds have shown promising results in anticancer research . Therefore, this compound could be studied for its potential anticancer properties and other therapeutic applications.
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N4O2S/c12-11(13,14)9-15-16-10-18(9)17-7(21-10)5-1-3-6(4-2-5)8(19)20/h1-4H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONHTHDJTHMSGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

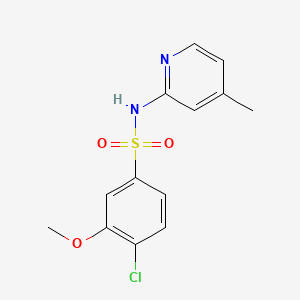
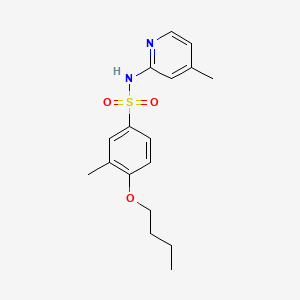
![1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604250.png)
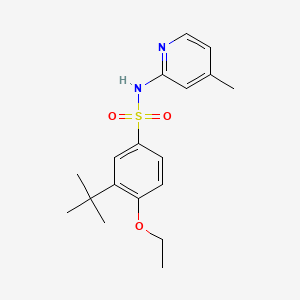

![2-{4-[(4-Bromo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604254.png)
![2-{4-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604255.png)
![2-{4-[(3-Butoxy-4-chlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604258.png)
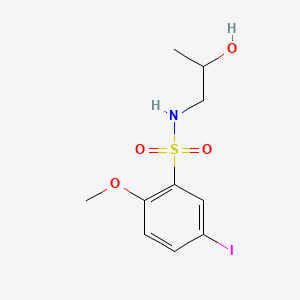
![4-ethyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604260.png)
![2,4-dichloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604262.png)
![2-ethoxy-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B604264.png)
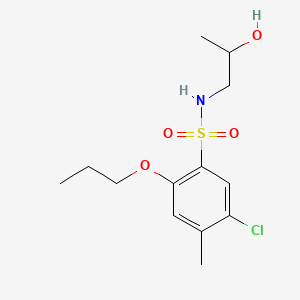
![N-[1-(hydroxymethyl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B604268.png)